
Emerimicin
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Overview
Description
Emerimicin IV is a fungal peptaibol isolated from the marine-derived fungus Emericellopsis minima, discovered in sediment samples from Talcahuano Bay, Chile . Structurally, it is a linear peptide characterized by a high proportion of non-proteinogenic amino acids, including α-aminoisobutyric acid (Aib), and a C-terminal alcohol residue. Its molecular formula, C₇₇H₁₂₀N₁₆O₁₉, was confirmed via high-resolution mass spectrometry (HR-LCMS) and NMR analysis . This compound IV exhibits potent bactericidal activity against Gram-positive multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values ranging from 12.5 to 100 µg/mL . Its mechanism of action involves disrupting bacterial cell membranes, a hallmark of peptaibols .
Preparation Methods
Emerimicins are typically produced through fermentation processes involving specific fungal strains. For instance, Emericellopsis microspora produces emerimicins II, III, and IV when grown in a medium supplemented with trans-4-n-propyl-L-proline . The fermentation process involves cultivating the fungal strain in a complex medium containing glucose monohydrate and Bacto peptone . The emerimicins are then isolated and purified using techniques such as thin-layer chromatography and silica gel chromatography .
Chemical Reactions Analysis
Structural Elucidation via NMR and Mass Spectrometry
The six emerimicins were analyzed using 1D and 2D NMR experiments , including TOCSY, COSY, HMBC, NOESY, and ROESY , alongside LC-MS/MS and advanced Marfey’s method . Key observations include:
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Amino acid composition : Each compound contains 4 proteinogenic (Phe, Gly, Leu, Gln) and 11 nonproteinogenic residues (e.g., 4-hydroxy-proline, Aib, Iva, phenylalaninol) .
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Sequence determination : Sequential NOE correlations in NOESY/ROESY spectra established the peptide chain order. For example, emerimicin V (1 ) has the sequence:
N-Ac-l-Phe¹-Aib²-Aib³-Aib⁴-d-Iva⁵-Gly⁶-l-Leu⁷-Iva⁸-Aib⁹-Hyp¹⁰-Gln¹¹-Iva¹²-Hyp¹³-Aib¹⁴-l-Pheol¹⁵ . -
Absolute configuration : Advanced Marfey’s method confirmed configurations such as trans-4-hydroxy-l-Pro and l-Pheol .
Table 1: Representative Amino Acid Residues in Emerimicins V-X
This compound | N-terminal Residue | Key Structural Features |
---|---|---|
1 (V) | l-Phe | 5 Aib, 3 Iva, 2 Hyp |
3 (VII) | l-Leu | 4 Aib, 3 Iva, 2 Hyp |
5 (IX) | l-Val | 4 Aib, 2 Iva, 2 Hyp |
Biosynthetic Pathways
The 60 kbp eme gene cluster encodes a hybrid PKS-NRPS system responsible for this compound biosynthesis :
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NRPS modules : 15 adenylation (A) domains select amino acids, including α,α-dialkylated Aib residues.
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PKS modules : Incorporate acetyl groups and oxidize proline to 4-hydroxy-proline via the oxygenase emeC .
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Key enzymes :
Table 2: Biosynthetic Features of the eme Cluster
Feature | Description |
---|---|
NRPS modules | 15 A domains for amino acid selection |
PKS modules | Incorporates acetyl groups, modifies residues |
Oxygenase (emeC) | Converts Pro to 4-hydroxy-Pro |
AT domain | Adds N-terminal acetyl group |
Bioactivity and Functional Insights
Emerimicins exhibit antimicrobial and cytotoxic activities :
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Antimicrobial : this compound V (1 ) showed MIC values of 64 μg/mL against Enterococcus faecalis and 32 μg/mL against methicillin-resistant Staphylococcus aureus .
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Embryotoxicity : Zebrafish assays revealed 1 and 2 as the most toxic variants .
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Structure-activity relationships : Variability at residue 1 (Phe/Leu/Val) influenced activity, with 1 (N-terminal Phe) showing higher potency .
Table 3: Bioactivity of Emerimicins
Compound | Antimicrobial Targets (MIC, μg/mL) | Zebrafish Embryotoxicity |
---|---|---|
1 | E. faecalis (64), MRSA (32) | Highly toxic |
2 | Moderate activity | Highly toxic |
3-6 | Lower activity | Moderate toxicity |
NMR Spectral Analysis
Critical NMR data from this compound V (1 ) include:
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1H NMR : δ 3.2–4.3 ppm (α-protons), δ 7.0–8.8 ppm (amide protons) .
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HMBC correlations : Established N-terminal acetylation (NH at δ 8.29 ppm linked to methyl δ 1.83 ppm) .
This comprehensive analysis highlights the interplay of advanced analytical techniques and genomic insights in unraveling the chemical and biosynthetic complexity of emerimicins.
Scientific Research Applications
Emerimicins are a group of linear pentadecapeptides (peptaibols containing 15 residues) that have demonstrated bioactivity, particularly as antimicrobial and antitumor agents . These compounds are primarily derived from Acremonium tubakii and Emericellopsis species .
Scientific Research Applications
Antimicrobial Activity:
- Emerimicins exhibit activity against several bacterial strains. Emerimicin V, for example, has shown modest activity against Enterococcus faecalis, methicillin-resistant Staphylococcus aureus, and vancomycin-resistant Enterococcus faecium . The minimum inhibitory concentration (MIC) values were recorded as 64, 32, and 64 μg/mL, respectively .
- Solid-state NMR has been employed to study the interactions of Staphylococcus aureus cell walls with vancomycin and eremomycin, offering insights into antibiotic mechanisms .
- Emericellipsins, a related group of antimicrobial peptides, were characterized from Emericellopsis, highlighting their potential as antimicrobial agents .
Antitumor Activity:
- Emericellipsin A (EmiA) demonstrates cytotoxic properties against various tumor cell lines, with significant variation in the IC50 index. The maximum activity was observed against the HCT116 colorectal carcinoma cell line (1 μM) .
- Real-time cell analysis using the iCELLigence system showed that EmiA inhibits the growth of HCT116 cells. Cell index (CI) values decreased with increasing concentrations of EmiA over a 72-hour period . For instance, CI values changed from 0.4 to 1.3 in the control, while at 16.0 μg/mL of EmiA, CI values changed from 0.4 to 0.5 .
- New eremophilanes from the marine-derived fungus Emericellopsis maritima have shown antitumoral activities. PR toxin 3-deacetyl exhibited cytotoxic activity against HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines, with IC50 values ranging from 2.5 to 14.7 µM .
Genomic and Bioinformatic Analysis:
- Genome mining and bioinformatic analysis have been used to identify the this compound biosynthetic cluster, which includes a hybrid polyketide-nonribosomal peptide synthetase. This analysis aids in understanding the genetic basis for the production of these compounds .
Structural Elucidation:
- Detailed bioinformatic investigations, combined with NMR experiments, LC-MS/MS data, and advanced Marfey's method, have allowed for the elucidation and absolute configuration of amino acid residues in emerimicins .
Toxicity Evaluation:
- Zebrafish embryotoxicity assays have been used to evaluate the toxicity of emerimicins, identifying compounds with potent activity .
Table: Summary of this compound Applications
Application | Compound(s) | Target/Activity |
---|---|---|
Antimicrobial | This compound V | Enterococcus faecalis, methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus faecium |
Antitumor | EmiA | HCT116 colorectal carcinoma cells |
Antitumoral | PR toxin 3-deacetyl | HepG2, MCF-7, A549, A2058, and Mia PaCa-2 human cancer cell lines |
Genomic Analysis | Emerimicins | Identification of biosynthetic gene clusters |
Structural Elucidation | Emerimicins | Determination of amino acid configurations |
Toxicity Evaluation | Emerimicins | Zebrafish embryotoxicity assays |
Case Studies:
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Emericellipsin A (EmiA) on Colorectal Cancer Cells: In a study using the iCELLigence real-time cell analysis system, EmiA demonstrated a growth inhibitory effect on HCT116 cells. The cell index (CI) decreased with increasing concentrations of EmiA, indicating reduced cell viability, adhesion, and proliferation .
EmiA Concentration (μg/mL) CI Change (72 hours) Control 0.4 to 1.3 0.25 0.4 to 1.1 1.0 0.4 to 0.7 4.0 0.4 to 0.6 16.0 0.4 to 0.5 - This compound V against Antibiotic-Resistant Bacteria: this compound V displayed modest activity against Enterococcus faecalis, methicillin-resistant Staphylococcus aureus, and vancomycin-resistant Enterococcus faecium, with MIC values of 64, 32, and 64 μg/mL, respectively . This suggests potential use in combating antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of emerimicins involves their ability to form ion channels in cell membranes, leading to increased membrane permeability and cell death . The alpha-aminoisobutyric acid residues in emerimicins contribute to their helical structure, which is essential for their interaction with cell membranes . Emerimicins target bacterial cell membranes, disrupting their integrity and causing leakage of cellular contents . This mechanism is similar to that of other antimicrobial peptides, making emerimicins effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Emerimicin IV belongs to the peptaibol family, which shares structural features such as Aib residues and membrane-disrupting activity. Below is a comparative analysis with structurally or functionally related compounds:
Key Observations:
- Potency: this compound IV demonstrates broader activity against resistant Gram-positive pathogens compared to Emerimicins V–X, which show higher MIC values (e.g., 32 µg/mL for MRSA) . However, its potency is lower than vancomycin for non-resistant strains .
- Structural Diversity : this compound IV’s 15-residue peptaibol structure contrasts with Emericellipsin A’s lipopeptaibol architecture, which includes a lipid tail enhancing membrane interaction and antitumor activity .
- Mechanistic Nuances : While all peptaibols disrupt membranes, Heptaibin’s shorter heptapeptide chain may limit its spectrum to fungi, unlike this compound IV’s bactericidal effects .
Biological Activity
Emerimicin is a member of the peptaibol family, characterized by its unique structure and biological properties. Recent research has focused on its antimicrobial, antifungal, and cytotoxic activities, revealing significant potential for therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Overview of this compound
Emerimicins are linear pentadecapeptides produced by fungi, specifically identified in Acremonium tubakii. The most studied variants include this compound V and VI, which exhibit notable biological activities. The structure of these compounds includes 15 residues, which is relatively rare among peptaibols.
Antimicrobial Activity
Emerimicins have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound V against several pathogens are as follows:
Pathogen | MIC (μg/mL) |
---|---|
Enterococcus faecalis | 64 |
Methicillin-resistant Staphylococcus aureus | 32 |
Vancomycin-resistant Enterococcus faecium | 64 |
This compound V was particularly noted for its modest activity against these Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using zebrafish embryotoxicity assays and various cancer cell lines. Notably, this compound V and VI exhibited potent activity, with a significant reduction in cell viability observed in tumor cell lines such as HepG2 and HeLa. The effective concentrations (EC50) varied widely depending on the cell line tested, underscoring the selective nature of its cytotoxicity:
- HepG2 Cells : Significant decrease in survival at all tested concentrations.
- HeLa Cells : Similar trends were observed, with non-linear dose-dependent responses noted across different concentrations .
Emerimicins disrupt bacterial membranes, leading to cell death. The mechanism involves the formation of pores in the cytoplasmic membrane, which is critical for bacterial survival. This action was confirmed through NPN uptake assays that demonstrated increased fluorescence intensity in treated bacterial cells, indicating membrane disruption .
Study on this compound IV
A study focused on this compound IV isolated from Emericellopsis minima reported its antibiotic activity against multiple resistant pathogens. The research highlighted the compound's effectiveness against strains that are typically difficult to treat with conventional antibiotics .
Comparative Analysis with Other Peptaibols
Emerimicins have been compared to other lipopeptaibols like emericellipsin A. While both exhibit antimicrobial properties, emericellipsin A has shown broader antifungal activity across various species, including Candida and Aspergillus . This comparative analysis suggests that while Emerimicins are potent against specific bacteria, other peptaibols may offer broader spectrum activity.
Q & A
Basic Research Questions
Q. What are the established mechanisms of action for Emerimicin, and how are these validated experimentally?
this compound's mechanisms are typically studied using in vitro assays (e.g., MIC determinations against bacterial strains) and structural analyses (NMR, X-ray crystallography) to identify target binding sites . Researchers should cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity and knock-out mutant studies to confirm target relevance .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural identity?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is standard for purity assessment. For structural confirmation, use tandem MS/MS fragmentation and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectra match reference data from peer-reviewed sources (e.g., Journal of Antibiotics) . Always report retention times, solvent systems, and instrumentation parameters to enable replication .
Q. How should researchers approach a literature review to identify gaps in this compound-related studies?
Use systematic review frameworks (e.g., PRISMA) and databases like PubMed, SciFinder, and Embase. Filter results by study type (e.g., in vivo vs. in vitro) and apply inclusion/exclusion criteria to isolate understudied areas, such as resistance mechanisms or pharmacokinetic profiles in non-model organisms .
Q. What ethical guidelines apply to preclinical studies involving this compound?
Follow institutional animal care protocols (IACUC) for in vivo studies and adhere to ARRIVE guidelines for reporting. For cell-based assays, ensure proper biosafety levels and material transfer agreements (MTAs) for patented strains .
Advanced Research Questions
Q. How can experimental designs be optimized to resolve contradictions in this compound’s reported bioactivity data?
Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent used in assays, bacterial growth phases). Employ controlled, blinded experiments with standardized protocols (e.g., CLSI guidelines for MIC testing) and include positive/negative controls across replicates. Use multivariate regression to isolate variables affecting potency .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or Akaike’s criterion. For high-throughput data, apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Document reaction conditions exhaustively (temperature, solvent purity, catalyst batches) and share raw spectral data (NMR, HRMS) in supplementary materials. Use open-source platforms like Zenodo to archive datasets and workflows. Cross-validate yields and purity with independent labs .
Q. What strategies are effective for validating this compound’s novel targets in complex biological systems?
Combine CRISPR-Cas9 gene editing to knock out putative targets with phenotypic rescue experiments. Use quantitative proteomics (e.g., SILAC) to track protein expression changes post-treatment. Confirm interactions via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Re-evaluate docking parameters (force fields, solvation models) and validate in silico models with experimental data (e.g., ITC). Perform molecular dynamics simulations to assess binding stability over time. Publish negative results to inform model refinement .
Q. What methodologies are recommended for studying this compound’s off-target effects in eukaryotic cells?
Use transcriptomic profiling (RNA-seq) and high-content imaging to identify unintended pathways. Employ toxicity panels (e.g., mitochondrial membrane potential assays) and compare results across multiple cell lines. Integrate data with cheminformatics tools (e.g., PubChem BioAssay) to predict cross-reactivity .
Q. Methodological Considerations
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) like LabArchives and deposit raw data in repositories such as ChEMBL or Dryad .
- Peer Review Preparation : Anticipate critiques on statistical power and control experiments. Preemptively address limitations using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to clarify scope .
- Visualization : Follow journal-specific guidelines for figures. Avoid overcrowding graphs; instead, use insets for structural details and supplementary tables for extensive SAR data .
Properties
CAS No. |
71812-28-7 |
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Molecular Formula |
C162H249N35O41 |
Molecular Weight |
3342.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[(1-hydroxy-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide;(2S)-2-[[(2S,4R)-1-[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[2-[(1-hydroxy-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C87H133N19O22.C75H116N16O19/c1-17-46(5)67(97-66(114)41-91-70(115)57(30-32-64(88)112)95-77(122)68(47(6)18-2)98-71(116)60(92-49(8)109)37-51-40-90-56-28-23-22-27-55(51)56)78(123)99-69(48(7)108)79(124)103-84(9,10)80(125)96-59(35-45(3)4)73(118)101-87(15,16)82(127)105-42-53(110)38-62(105)75(120)94-58(31-33-65(89)113)72(117)100-86(13,14)83(128)106-43-54(111)39-63(106)76(121)102-85(11,12)81(126)104-34-24-29-61(104)74(119)93-52(44-107)36-50-25-20-19-21-26-50;1-18-75(17,69(110)91-39-47(94)34-52(91)61(102)77-36-55(97)80-46(40-92)32-44-25-21-19-22-26-44)86-58(99)49(29-30-54(76)96)82-62(103)53-35-48(95)38-90(53)68(109)74(15,16)89-66(107)72(11,12)84-59(100)50(31-41(2)3)81-56(98)37-78-63(104)57(42(4)5)83-64(105)70(7,8)87-67(108)73(13,14)88-65(106)71(9,10)85-60(101)51(79-43(6)93)33-45-27-23-20-24-28-45/h19-23,25-28,40,45-48,52-54,57-63,67-69,90,107-108,110-111H,17-18,24,29-39,41-44H2,1-16H3,(H2,88,112)(H2,89,113)(H,91,115)(H,92,109)(H,93,119)(H,94,120)(H,95,122)(H,96,125)(H,97,114)(H,98,116)(H,99,123)(H,100,117)(H,101,118)(H,102,121)(H,103,124);19-28,41-42,46-53,57,92,94-95H,18,29-40H2,1-17H3,(H2,76,96)(H,77,102)(H,78,104)(H,79,93)(H,80,97)(H,81,98)(H,82,103)(H,83,105)(H,84,100)(H,85,101)(H,86,99)(H,87,108)(H,88,106)(H,89,107)/t46-,47-,48+,52?,53+,54+,57-,58-,59-,60-,61-,62-,63-,67-,68-,69-;46?,47-,48-,49+,50+,51+,52+,53+,57+,75+/m01/s1 |
InChI Key |
ULYMTCOVLNBXIE-HEXJONDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C.CC[C@@](C)(C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3C[C@H](CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C.CCC(C)(C(=O)N1CC(CC1C(=O)NCC(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |
Origin of Product |
United States |
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